E 73 acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

E 73 acetate: , also known as ethyl acetate, is a significant chemical compound widely used in various industries. It is a colorless liquid characterized by a distinctive sweet, fruity smell, often likened to pears. Its chemical formula is C4H8O2 , and it belongs to the ester functional group (-COO-). Ethyl acetate is known for its versatility and is used in applications ranging from solvents in paints and coatings to flavoring agents in food products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl acetate is primarily synthesized via the esterification of ethanol and acetic acid, a reaction catalyzed by concentrated sulfuric acid. This reaction is an example of a condensation reaction, with water being produced as a by-product: [ \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, ethyl acetate is commonly synthesized using the Fischer esterification method or through the Tishchenko reaction, which involves the use of two equivalents of acetaldehyde in the presence of an alkoxide catalyst . Another method includes the ethanol dehydrogenation reaction, which is more environmentally friendly and energy-efficient .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl acetate undergoes various chemical reactions, including:

Hydrolysis: Ethyl acetate can be hydrolyzed back into ethanol and acetic acid in the presence of water and an acid or base catalyst.

Reduction: Ethyl acetate can be reduced to ethanol using reducing agents like lithium aluminum hydride.

Substitution: Ethyl acetate can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Ethanol and acetic acid.

Reduction: Ethanol.

Substitution: Various esters depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a solvent in chromatography and other analytical techniques.

Biology: Utilized in the extraction and purification of biological compounds.

Medicine: Employed in the formulation of pharmaceuticals and as an extraction solvent for antibiotics.

Industry: Used in the manufacture of artificial leather, photographic films, and as a flavoring agent in food products

Mécanisme D'action

The mechanism of action of ethyl acetate is primarily related to its role as a solvent. It dissolves various substances, facilitating chemical reactions and extractions. In biological systems, ethyl acetate can penetrate cell membranes, aiding in the extraction of intracellular compounds. Its effectiveness as a solvent is due to its moderate polarity and ability to dissolve both polar and non-polar substances .

Comparaison Avec Des Composés Similaires

Ethyl acetate can be compared with other similar esters such as:

Methyl acetate (C3H6O2): Similar in structure but with a lower molecular weight and boiling point.

Isobutyl acetate (C6H12O2): Has a higher molecular weight and boiling point, used in different industrial applications.

Isoamyl acetate (C7H14O2): Known for its strong banana-like odor, used in flavorings and fragrances.

Benzyl acetate (C9H10O2): Used in perfumery and as a solvent in the chemical industry .

Ethyl acetate stands out due to its balance of volatility, solvency, and low toxicity, making it a preferred choice in many applications.

Propriétés

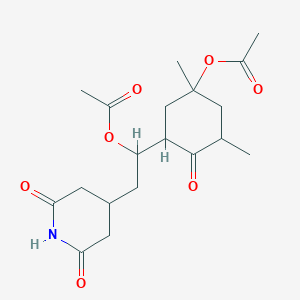

Numéro CAS |

4348-92-9 |

|---|---|

Formule moléculaire |

C19H27NO7 |

Poids moléculaire |

381.4 g/mol |

Nom IUPAC |

[1-(5-acetyloxy-3,5-dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate |

InChI |

InChI=1S/C19H27NO7/c1-10-8-19(4,27-12(3)22)9-14(18(10)25)15(26-11(2)21)5-13-6-16(23)20-17(24)7-13/h10,13-15H,5-9H2,1-4H3,(H,20,23,24) |

Clé InChI |

CJDRKNGHQAWMAJ-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)OC(=O)C)(C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)

![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)

![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)

![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)